2-Amino-5-(2-carbazol-9-ylethoxy)-5-oxo-pentanoic acid
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Overview
Description
2-Amino-5-(2-carbazol-9-ylethoxy)-5-oxo-pentanoic acid is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a carbazole moiety linked to a pentanoic acid backbone, which contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(2-carbazol-9-ylethoxy)-5-oxo-pentanoic acid typically involves multiple steps, starting with the preparation of the carbazole derivative. The carbazole is first functionalized to introduce the ethoxy group, followed by a series of reactions to attach the amino and oxo groups to the pentanoic acid chain. Common reagents used in these reactions include ethyl chloroformate, ammonia, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often employing continuous flow reactors and automated systems to ensure consistent quality and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(2-carbazol-9-ylethoxy)-5-oxo-pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the oxo group, potentially converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols.
Scientific Research Applications
2-Amino-5-(2-carbazol-9-ylethoxy)-5-oxo-pentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding enzyme interactions.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-(2-carbazol-9-ylethoxy)-5-oxo-pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-(2-carbazol-9-ylethoxy)-5-oxo-hexanoic acid: Similar structure but with an additional carbon in the backbone.
2-Amino-5-(2-carbazol-9-ylethoxy)-5-oxo-butanoic acid: Similar structure but with one less carbon in the backbone.
Biological Activity
2-Amino-5-(2-carbazol-9-ylethoxy)-5-oxo-pentanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications.
The compound's molecular formula is C15H16N2O3 with a molecular weight of approximately 272.30 g/mol. Its structure features a carbazole moiety, which is known for various biological activities, including anticancer and antimicrobial properties.
Antimicrobial Activity
Research has demonstrated that carbazole derivatives exhibit significant antimicrobial properties. A study by Sharma et al. highlighted that N-substituted carbazoles showed activity against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, with inhibition zones ranging from 11.1 to 24.0 mm at a concentration of 50 µg/mL . The presence of the carbazole structure in this compound may contribute to similar antimicrobial effects.
Antitumor Activity
The antitumor potential of carbazole derivatives has been extensively studied. In vitro assays indicated that several N-substituted carbazoles were effective against laryngeal carcinoma cell lines (HEP 2) and Ehrlich’s Ascites Carcinoma (EAC) cells . Notably, compounds with electron-donating groups showed enhanced activity, suggesting that the structural characteristics of this compound may also confer anticancer properties.
The biological activity of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : Some studies suggest that carbazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : The ability to generate ROS may contribute to the cytotoxic effects observed in tumor cells.
- Inhibition of Enzymatic Activity : Certain derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation.
Case Studies
- Neuroprotective Effects : A study evaluated the neuroprotective properties of related carbazole derivatives on neuronal cells exposed to glutamate-induced injury. Compounds exhibited significant protective effects at low concentrations, indicating potential applications in neurodegenerative diseases .
- Antitumor Efficacy : In a detailed investigation, various N-substituted carbazoles demonstrated selective cytotoxicity against breast cancer cell lines (MCF-7), with LC50 values ranging from 35.6 to 80 µg/mL . This suggests that the incorporation of the carbazole moiety into new compounds like this compound could enhance their therapeutic index.
Summary Table of Biological Activities
Properties
CAS No. |
63411-08-5 |
---|---|
Molecular Formula |
C19H20N2O4 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-amino-5-(2-carbazol-9-ylethoxy)-5-oxopentanoic acid |
InChI |
InChI=1S/C19H20N2O4/c20-15(19(23)24)9-10-18(22)25-12-11-21-16-7-3-1-5-13(16)14-6-2-4-8-17(14)21/h1-8,15H,9-12,20H2,(H,23,24) |
InChI Key |
DEWVCUVZBFZSNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCOC(=O)CCC(C(=O)O)N |
Origin of Product |
United States |
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